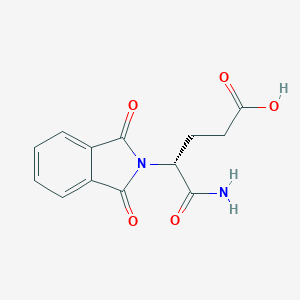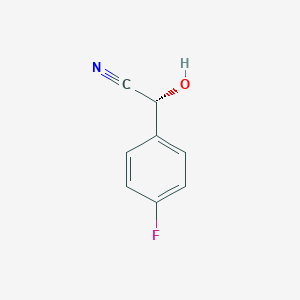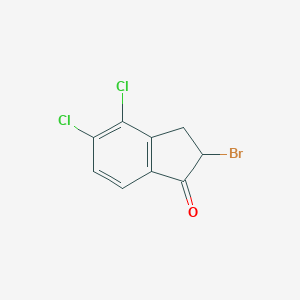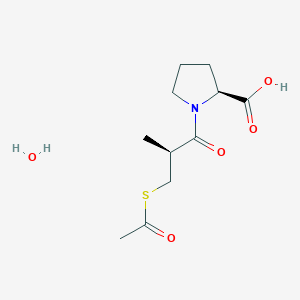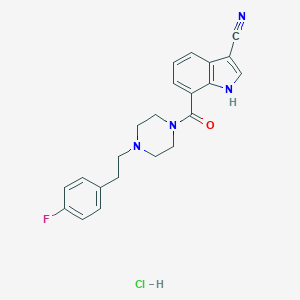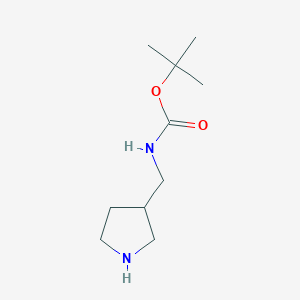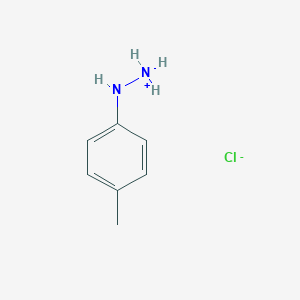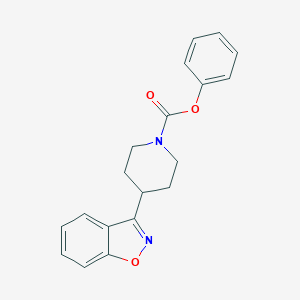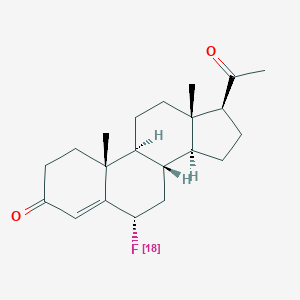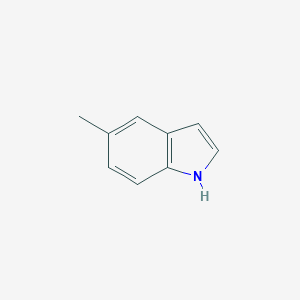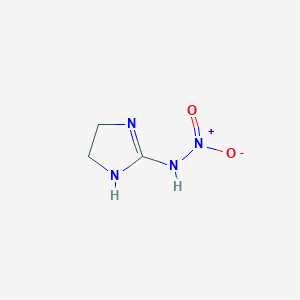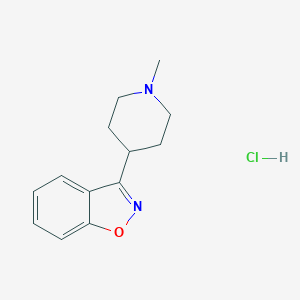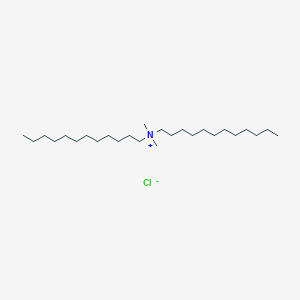![molecular formula C6H13N2O3+ B121734 [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium CAS No. 158982-85-5](/img/structure/B121734.png)
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium, also known as L-carnitine, is a naturally occurring amino acid derivative that plays a crucial role in energy metabolism. It is synthesized in the body from the amino acids lysine and methionine and is also obtained from dietary sources such as meat and dairy products. L-carnitine has been extensively studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium plays a crucial role in energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium also plays a role in the removal of toxic compounds from the mitochondria. Additionally, [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have antioxidant properties and can protect cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have numerous biochemical and physiological effects. It has been found to improve exercise performance by increasing the use of fat as a source of energy. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has also been found to improve insulin sensitivity and glucose uptake in skeletal muscle, which may be beneficial in the treatment of diabetes. Additionally, [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has several advantages for lab experiments. It is a naturally occurring compound that can be easily obtained from dietary sources or synthesized chemically or biologically. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium is also relatively stable and can be stored for long periods without degradation. However, one limitation of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium is that its effects can vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for research on [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium. One area of interest is the potential use of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium in the treatment of cancer. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have anti-tumor effects in preclinical studies and may have potential as a cancer therapy. Another area of interest is the role of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium in aging and age-related diseases. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have anti-aging effects in animal models and may have potential as an anti-aging therapy in humans. Additionally, the use of [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium as a dietary supplement for athletes and individuals seeking to improve exercise performance is an area of ongoing research.
Métodos De Síntesis
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium can be synthesized chemically or biologically. The chemical synthesis involves the reaction of N-methyl-γ-butyrolactone with trimethylamine, followed by hydrolysis and decarboxylation. The biological synthesis involves the use of microorganisms such as bacteria and fungi to produce [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium through fermentation.
Aplicaciones Científicas De Investigación
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been found to have numerous potential therapeutic applications in various medical conditions. It has been studied for its role in the treatment of cardiovascular diseases, such as angina, heart failure, and peripheral arterial disease. [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has also been studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, [(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium has been studied for its potential neuroprotective effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
158982-85-5 |
|---|---|
Nombre del producto |
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium |
Fórmula molecular |
C6H13N2O3+ |
Peso molecular |
161.18 g/mol |
Nombre IUPAC |
[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/p+1/t3-,4-/m0/s1 |
Clave InChI |
DEFJQIDDEAULHB-IMJSIDKUSA-O |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)[NH3+] |
SMILES |
CC(C(=O)NC(C)C(=O)O)[NH3+] |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)[NH3+] |
Sinónimos |
L-Alanine, L-alanyl-, conjugate monoacid (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



